2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
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Overview
Description
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique properties and applications in various fields, including medicinal chemistry and industrial processes. The presence of both the trifluoromethyl and methylsulfonyl groups in the molecule imparts distinct chemical and physical properties, making it a valuable compound for research and application.
Preparation Methods
The synthesis of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone typically involves the introduction of the trifluoromethyl group and the methylsulfonyl group onto an aromatic ring. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted aromatic compounds .
Scientific Research Applications
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzymes and receptors involved in metabolic pathways.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Biological Research: It is employed in studies investigating the effects of trifluoromethyl and methylsulfonyl groups on biological systems, including enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The methylsulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone can be compared with other trifluoromethyl ketones and sulfone-containing compounds:
Trifluoromethyl Ketones: Compounds like 1-(trifluoromethyl)-2-phenylethanone share similar properties but lack the methylsulfonyl group, which can affect their reactivity and biological activity.
Sulfone-Containing Compounds: Compounds such as 2-(methylsulfonyl)benzoic acid have similar sulfone groups but differ in their overall structure and applications.
The presence of both trifluoromethyl and methylsulfonyl groups in this compound makes it unique, providing a combination of properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYXRUBKCQDSQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379574 |
Source
|
Record name | 2-(Methanesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-52-2 |
Source
|
Record name | 2-(Methanesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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